N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-5-carboxamide
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Overview
Description
N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-5-carboxamide is an intricate organic compound featuring a blend of various heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-5-carboxamide typically begins with the preparation of intermediate compounds. These involve a series of reactions such as cyclization, condensation, and functional group transformations.
Cyclization Reaction: Starting materials undergo a cyclization reaction to form the 1,2,4-oxadiazole ring.
Condensation Reaction: The thiophen-2-yl group is introduced through a condensation reaction, followed by a subsequent functionalization of the phenyl ring.
Industrial Production Methods
Industrial production often leverages flow chemistry to scale up the synthesis. This includes continuous flow reactions that improve the yield and purity of the final product, while ensuring consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound undergoes oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert it into different reduced forms.
Substitution: It participates in nucleophilic substitution reactions, which can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation Reagents: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reagents like lithium aluminum hydride are often employed.
Substitution Reagents: Typical reagents for substitution include sodium hydride and halogenating agents.
Major Products
The major products from these reactions include a range of derivatives that retain the core heterocyclic structures, yet exhibit diverse functionalities suitable for various applications.
Scientific Research Applications
Chemistry
In synthetic chemistry, the compound serves as a building block for more complex molecules, aiding in the study of reaction mechanisms and synthetic pathways.
Biology
In biological research, it is used to probe biochemical pathways and can be a template for designing inhibitors or activators of specific enzymes or receptors.
Medicine
The compound's potential therapeutic properties, such as anti-inflammatory or anticancer activities, are being explored in medicinal chemistry.
Industry
In materials science, it is investigated for use in the development of new materials, such as polymers or nanomaterials with specific properties.
Mechanism of Action
The compound exerts its effects through binding to specific molecular targets, such as enzymes or receptors. The heterocyclic rings play a crucial role in its interaction with these targets, facilitating or inhibiting biological processes.
Molecular Targets: Potential targets include various enzymes involved in metabolic pathways.
Pathways: It modulates pathways by either activating or inhibiting specific steps, affecting the overall biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-5-carboxamide
N-(2-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-5-carboxamide
Unique Features
N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-5-carboxamide is distinguished by the presence of the thiophen-2-yl group, which imparts unique electronic and steric properties, influencing its reactivity and interactions compared to compounds with different heterocyclic groups.
That's your deep dive into this compound
Properties
IUPAC Name |
N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S/c22-17(13-7-8-18-23-13)19-12-5-2-1-4-11(12)10-15-20-16(21-24-15)14-6-3-9-25-14/h1-9H,10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCPJOGGGSDUAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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